molecular formula C40H70O4 B12742848 2,3-Butanediol bis(9,12-octadecadienoate) CAS No. 84006-23-5

2,3-Butanediol bis(9,12-octadecadienoate)

Cat. No.: B12742848
CAS No.: 84006-23-5
M. Wt: 615.0 g/mol
InChI Key: FRAVYFVQHSYGMX-SKHCUOGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Butanediol bis(9,12-octadecadienoate) is an ester compound formed from 2,3-butanediol and 9,12-octadecadienoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of 2,3-butanediol bis(9,12-octadecadienoate) consists of a central 2,3-butanediol moiety esterified with two 9,12-octadecadienoic acid molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-butanediol bis(9,12-octadecadienoate) typically involves the esterification of 2,3-butanediol with 9,12-octadecadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 2,3-butanediol bis(9,12-octadecadienoate) follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol bis(9,12-octadecadienoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2,3-Butanediol bis(9,12-octadecadienoate) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3-butanediol bis(9,12-octadecadienoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3-butanediol and 9,12-octadecadienoic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Butanediol bis(9,12-octadecadienoate) is unique due to its dual ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

84006-23-5

Molecular Formula

C40H70O4

Molecular Weight

615.0 g/mol

IUPAC Name

3-[(9E,12E)-octadeca-9,12-dienoyl]oxybutan-2-yl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C40H70O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(41)43-37(3)38(4)44-40(42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,37-38H,5-12,17-18,23-36H2,1-4H3/b15-13+,16-14+,21-19+,22-20+

InChI Key

FRAVYFVQHSYGMX-SKHCUOGJSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(C(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.